molecular formula C26H28N2O4S B2497592 4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide CAS No. 923413-39-2

4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide

Cat. No. B2497592
CAS RN: 923413-39-2
M. Wt: 464.58
InChI Key: PCZYVZNNNYYZTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines or amides in the presence of a suitable base. For instance, compounds with similar structures have been synthesized through the interaction of aromatic sulfonyl chlorides with amides or amines, showcasing a methodological framework that could apply to the synthesis of the target compound. The process often requires precise control over reaction conditions to ensure the selectivity and yield of the desired product (Saeed et al., 2010; Horishny & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amide linkage. This structure is crucial for the compound's reactivity and interaction with biological targets or chemical reagents. Single crystal X-ray diffraction data often reveal the detailed geometric parameters of these molecules, including bond lengths and angles, which are essential for understanding their chemical behavior (Saeed et al., 2010).

Chemical Reactions and Properties

Sulfonamides, including the compound , can participate in various chemical reactions, such as sulfonation, amidation, and reactions with electrophiles and nucleophiles. These reactions are pivotal for modifying the compound's structure or synthesizing derivatives with specific properties. For example, sulfonamides can undergo reactions to introduce additional functional groups, alter their solubility, or modify their biological activity (Horishny & Matiychuk, 2020).

properties

IUPAC Name

4-benzylsulfonyl-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S/c1-2-3-16-28-23-15-14-22(20-11-7-12-21(25(20)23)26(28)30)27-24(29)13-8-17-33(31,32)18-19-9-5-4-6-10-19/h4-7,9-12,14-15H,2-3,8,13,16-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZYVZNNNYYZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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